molecular formula C23H31FO2Si B13910685 2-[2-Fluoro-6-(methoxymethoxy)-1-naphthyl]ethynyl-triisopropyl-silane

2-[2-Fluoro-6-(methoxymethoxy)-1-naphthyl]ethynyl-triisopropyl-silane

Katalognummer: B13910685
Molekulargewicht: 386.6 g/mol
InChI-Schlüssel: ADUJCLGQFXMPCS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[2-Fluoro-6-(methoxymethoxy)-1-naphthyl]ethynyl-triisopropyl-silane is a specialized organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a naphthyl group substituted with fluoro and methoxymethoxy groups, an ethynyl linkage, and a triisopropyl-silane moiety.

Vorbereitungsmethoden

The synthesis of 2-[2-Fluoro-6-(methoxymethoxy)-1-naphthyl]ethynyl-triisopropyl-silane typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the naphthyl precursor, followed by the introduction of the fluoro and methoxymethoxy substituents. The ethynyl group is then introduced through a coupling reaction, and finally, the triisopropyl-silane moiety is attached. The reaction conditions usually require specific catalysts, solvents, and temperature control to ensure high yield and purity .

Analyse Chemischer Reaktionen

2-[2-Fluoro-6-(methoxymethoxy)-1-naphthyl]ethynyl-triisopropyl-silane can undergo various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

2-[2-Fluoro-6-(methoxymethoxy)-1-naphthyl]ethynyl-triisopropyl-silane has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-[2-Fluoro-6-(methoxymethoxy)-1-naphthyl]ethynyl-triisopropyl-silane involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the fluoro and methoxymethoxy groups can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2-[2-Fluoro-6-(methoxymethoxy)-1-naphthyl]ethynyl-triisopropyl-silane include:

Eigenschaften

Molekularformel

C23H31FO2Si

Molekulargewicht

386.6 g/mol

IUPAC-Name

2-[2-fluoro-6-(methoxymethoxy)naphthalen-1-yl]ethynyl-tri(propan-2-yl)silane

InChI

InChI=1S/C23H31FO2Si/c1-16(2)27(17(3)4,18(5)6)13-12-22-21-10-9-20(26-15-25-7)14-19(21)8-11-23(22)24/h8-11,14,16-18H,15H2,1-7H3

InChI-Schlüssel

ADUJCLGQFXMPCS-UHFFFAOYSA-N

Kanonische SMILES

CC(C)[Si](C#CC1=C(C=CC2=C1C=CC(=C2)OCOC)F)(C(C)C)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.